molecular formula C26H33N3O12S B2881376 Ethyl 2-(2-((3-morpholinopropyl)amino)acetamido)-4-phenylthiophene-3-carboxylate dioxalate CAS No. 474625-60-0

Ethyl 2-(2-((3-morpholinopropyl)amino)acetamido)-4-phenylthiophene-3-carboxylate dioxalate

Cat. No.: B2881376
CAS No.: 474625-60-0
M. Wt: 611.62
InChI Key: CRKNSDJEHPYDOS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-morpholinopropyl)amino)acetamido)-4-phenylthiophene-3-carboxylate dioxalate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((3-morpholinopropyl)amino)acetamido)-4-phenylthiophene-3-carboxylate dioxalate typically involves multiple steps, starting with the formation of the thiophene ring. The process may include:

    Formation of the Thiophene Ring: This can be achieved through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of the Phenyl Group: This step involves the substitution of a hydrogen atom on the thiophene ring with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Aminoacetamido Group: This involves the reaction of the thiophene derivative with an appropriate amine, such as 3-morpholinopropylamine, under suitable conditions to form the aminoacetamido group.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3-morpholinopropyl)amino)acetamido)-4-phenylthiophene-3-carboxylate dioxalate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(2-((3-morpholinopropyl)amino)acetamido)-4-phenylthiophene-3-carboxylate dioxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((3-morpholinopropyl)amino)acetamido)-4-phenylthiophene-3-carboxylate dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-((3-piperidinopropyl)amino)acetamido)-4-phenylthiophene-3-carboxylate dioxalate
  • Ethyl 2-(2-((3-pyrrolidinopropyl)amino)acetamido)-4-phenylthiophene-3-carboxylate dioxalate

Uniqueness

Ethyl 2-(2-((3-morpholinopropyl)amino)acetamido)-4-phenylthiophene-3-carboxylate dioxalate is unique due to the presence of the morpholine ring, which can impart distinct physicochemical properties and biological activities compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[2-(3-morpholin-4-ylpropylamino)acetyl]amino]-4-phenylthiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S.2C2H2O4/c1-2-29-22(27)20-18(17-7-4-3-5-8-17)16-30-21(20)24-19(26)15-23-9-6-10-25-11-13-28-14-12-25;2*3-1(4)2(5)6/h3-5,7-8,16,23H,2,6,9-15H2,1H3,(H,24,26);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKNSDJEHPYDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CNCCCN3CCOCC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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